Metadoxina

Descripción general

Descripción

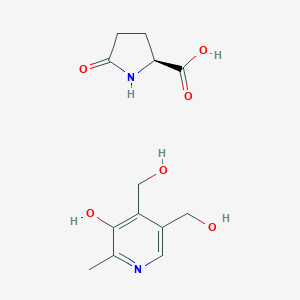

Metadoxina, también conocida como piridoxina-pirrolidona carboxilato, es un compuesto que se utiliza principalmente para tratar la intoxicación alcohólica crónica y aguda. Es una sal de par iónico de piridoxina (vitamina B6) y pirrolidona carboxilato. La this compound acelera la eliminación del alcohol de la sangre y ha demostrado un potencial en el tratamiento de enfermedades hepáticas .

Aplicaciones Científicas De Investigación

La metadoxina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como reactivo en varias reacciones químicas y estudios.

Biología: Se investiga por sus efectos en los procesos celulares y las vías metabólicas.

Medicina: Se utiliza principalmente para tratar la intoxicación alcohólica y las enfermedades hepáticas.

Industria: Se utiliza en la producción de productos farmacéuticos y otros productos químicos.

Mecanismo De Acción

La metadoxina mejora la eliminación del alcohol de la sangre y los tejidos, lo que lleva a una recuperación más rápida de la intoxicación alcohólica. Actúa aumentando la actividad de la aldehído deshidrogenasa, evitando la disminución de la actividad de la alcohol deshidrogenasa y protegiendo contra el estrés oxidativo hepático. La this compound también inhibe la actividad de la enzima ácido gamma-aminobutírico transaminasa, aumentando la transmisión sináptica inhibitoria gamma-aminobutírica-érgica .

Análisis Bioquímico

Biochemical Properties

Metadoxine is an ion pair salt of pyridoxine and pyrrolidone carboxylate (PCA) . Pyridoxine (vitamin B6) is a precursor of coenzymes including pyridoxal 5’-phosphate (PLP), which accelerates the metabolic degradation of ethanol and prevents adenosine triphosphate (ATP) inactivation by acetaldehyde . Pyridoxal phosphate dependent enzymes also play a role in the biosynthesis of four important neurotransmitters: serotonin (5-HT), epinephrine, norepinephrine and GABA .

Cellular Effects

Metadoxine has been reported to reduce the half-life of ethanol in healthy volunteers and in acutely intoxicated patients . It accelerates the metabolism of alcohol and acetaldehyde into less toxic higher ketones and improves their urinary clearance . It also restores laboratory variables such as alcohol, ammonia, γ-GT, and alanine aminotransferase .

Molecular Mechanism

Metadoxine may block the differentiation step of preadipocytes by inhibiting CREB phosphorylation and binding to the cAMP response element, thereby repressing CCAAT/enhancer-binding protein b during hormone-induced adipogenesis .

Temporal Effects in Laboratory Settings

In a study, Metadoxine was given in an immediate release form in doses from 300 mg twice a day to 500 mg three times a day of up to 3 months. It has been shown to improve biochemical indices of liver function as well as reduce ultrasonic evidence of fatty liver disease .

Dosage Effects in Animal Models

In a study on mice, Metadoxine decreased body weight and liver weight compared to the high fat diet group . Liver sections showed that high fat diet mice developed marked macro- and microvesicular steatosis, as well as multifocal necrosis compared to the controls. Metadoxine treatment abolished steatosis .

Metabolic Pathways

Metadoxine accelerates the metabolic degradation of ethanol and prevents adenosine triphosphate (ATP) inactivation by acetaldehyde . It also plays a role in the biosynthesis of four important neurotransmitters: serotonin (5-HT), epinephrine, norepinephrine and GABA .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La metadoxina se puede sintetizar mediante un método de un solo paso donde la vitamina B6 se utiliza como material de partida y reacciona directamente con el ácido L-pirrolidona carboxílico después de la disociación alcalina. Este método produce this compound con una forma cristalina estable, buena fluidez y alta pureza sin necesidad de recristalización o purificación .

Métodos de producción industrial

La producción industrial de this compound implica el uso de vitamina B6 y ácido L-pirrolidona carboxílico. La reacción se lleva a cabo en un disolvente adecuado bajo condiciones de temperatura controladas para garantizar un alto rendimiento y pureza. El proceso está diseñado para ser eficiente y rentable, minimizando el uso de disolventes y reduciendo los costes de producción .

Análisis De Reacciones Químicas

Tipos de reacciones

La metadoxina experimenta varias reacciones químicas, que incluyen:

Oxidación: La this compound se puede oxidar bajo condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: También pueden ocurrir reacciones de reducción, aunque son menos comunes.

Sustitución: La this compound puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y pH para garantizar que se formen los productos deseados .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de la this compound puede conducir a la formación de varios derivados oxidados, mientras que las reacciones de sustitución pueden producir una gama de productos sustituidos .

Comparación Con Compuestos Similares

La metadoxina es única en comparación con otros compuestos utilizados para tratar la intoxicación alcohólica debido a su acción dual de acelerar la eliminación del alcohol y proteger el hígado. Los compuestos similares incluyen:

Disulfiram: Se utiliza para tratar la dependencia del alcohol inhibiendo la aldehído deshidrogenasa, lo que lleva a efectos desagradables cuando se consume alcohol.

Naltrexona: Un antagonista opioide utilizado para reducir los antojos de alcohol.

Acamprosato: Se utiliza para estabilizar el equilibrio químico en el cerebro que se interrumpe por la abstinencia del alcohol.

La combinación única de piridoxina y pirrolidona carboxilato de la this compound le permite ejercer sus efectos de manera más eficiente y con menos efectos secundarios en comparación con estos otros compuestos .

Propiedades

IUPAC Name |

4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;(2S)-5-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.C5H7NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5;7-4-2-1-3(6-4)5(8)9/h2,10-12H,3-4H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKKQQUKJJGFMN-HVDRVSQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)CO.C1CC(=O)NC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C(=C1O)CO)CO.C1CC(=O)N[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80996053 | |

| Record name | Metadoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80996053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74536-44-0 | |

| Record name | Metadoxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74536-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridoxine mixture with Pyrrolidonecarboxylic Acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074536440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metadoxine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16554 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metadoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80996053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-oxo-L-proline, compound with 5-hydroxy-6-methylpyridine-3,4-dimethanol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METADOXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJQ7M98H5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While the precise mechanism of action is not fully elucidated, research suggests that metadoxine interacts with multiple pathways, influencing both liver and brain function. Some proposed mechanisms include:

- Modulation of GABAergic Activity: Metadoxine has been shown to influence GABAergic neurotransmission, potentially contributing to its effects on alcohol withdrawal symptoms. []

- Antioxidant Activity: Metadoxine exhibits antioxidant properties, scavenging free radicals and protecting against oxidative stress, which is particularly relevant in alcohol-induced liver damage. [, ]

- Influence on Ethanol Metabolism: Some studies suggest that metadoxine may indirectly accelerate the elimination of ethanol from the body, although the exact mechanism remains unclear. [, , ]

ANone: The downstream effects of metadoxine's actions include:

- Improved Liver Function: Metadoxine has been shown to improve liver function tests in patients with alcoholic liver disease, potentially due to its antioxidant and anti-inflammatory properties. [, , , , ]

- Reduced Alcohol Withdrawal Symptoms: Metadoxine may help manage alcohol withdrawal symptoms, possibly through its influence on GABAergic neurotransmission. []

- Potential Cognitive Benefits: Preliminary research suggests that metadoxine may have cognitive-enhancing effects, particularly in individuals with attention-deficit/hyperactivity disorder (ADHD). [, ]

ANone: The molecular formula of metadoxine is C14H18N2O6, and its molecular weight is 310.3 g/mol.

ANone: While the provided research papers do not delve into detailed spectroscopic analysis, HPLC and UV spectrophotometry are frequently used for metadoxine analysis. UV spectrophotometry at a wavelength of 324 nm is one method for quantifying metadoxine. []

ANone: The provided research papers primarily focus on the pharmacological aspects of metadoxine. Information regarding its material compatibility and stability under various conditions would require further investigation.

ANone: Metadoxine is not typically characterized as a catalyst. Its actions are primarily attributed to its pharmacological properties rather than catalytic activity.

ANone: While the provided research papers do not explicitly address SHE regulations, metadoxine, as a pharmaceutical compound, would be subject to regulatory guidelines for manufacturing, handling, and disposal. Specific information would need to be obtained from relevant regulatory agencies.

ANone: Specific PK/PD studies relating metadoxine concentrations to its pharmacological effects are limited in the provided research. Establishing clear PK/PD relationships is crucial for optimizing dosing regimens and understanding its therapeutic window.

ANone: Numerous in vitro and in vivo studies have been conducted on metadoxine, primarily focusing on its effects on alcoholic liver disease and alcohol intoxication:

- In Vitro Studies: Metadoxine has shown protective effects against ethanol and acetaldehyde-induced damage in hepatocyte and hepatic stellate cell cultures. []

- Animal Models: Studies in rodents have demonstrated metadoxine's ability to reduce liver injury, improve biochemical markers of liver function, and accelerate ethanol elimination in models of alcoholic liver disease. [, , , , , ] It has also shown promising results in a mouse model of Fragile X syndrome, improving behavioral outcomes and normalizing biochemical markers. []

- Clinical Trials: Clinical trials have demonstrated metadoxine's efficacy in treating acute alcohol intoxication and improving liver function in patients with chronic alcoholism. [, , , , , , ] It has also shown potential in treating ADHD, particularly the predominantly inattentive subtype. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.